Cas no 1046796-71-7 (N-(3-chlorophenyl)-2-{3-oxo-1-[(prop-2-en-1-yl)carbamothioyl]piperazin-2-yl}acetamide)

N-(3-chlorophenyl)-2-{3-oxo-1-[(prop-2-en-1-yl)carbamothioyl]piperazin-2-yl}acetamide structure
1046796-71-7 structure
商品名:N-(3-chlorophenyl)-2-{3-oxo-1-[(prop-2-en-1-yl)carbamothioyl]piperazin-2-yl}acetamide
CAS番号:1046796-71-7
MF:C16H19ClN4O2S
メガワット:366.865660905838
CID:5432282
PubChem ID:16443435

N-(3-chlorophenyl)-2-{3-oxo-1-[(prop-2-en-1-yl)carbamothioyl]piperazin-2-yl}acetamide 化学的及び物理的性質

名前と識別子

    • AKOS016308645
    • N-(3-chlorophenyl)-2-[3-oxo-1-(prop-2-enylcarbamothioyl)piperazin-2-yl]acetamide
    • VU0512755-1
    • AKOS002276683
    • F3177-0025
    • N-(3-CHLOROPHENYL)-2-{3-OXO-1-[(PROP-2-EN-1-YL)CARBAMOTHIOYL]PIPERAZIN-2-YL}ACETAMIDE
    • 1046796-71-7
    • 2-(1-(allylcarbamothioyl)-3-oxopiperazin-2-yl)-N-(3-chlorophenyl)acetamide
    • N-(3-chlorophenyl)-2-{3-oxo-1-[(prop-2-en-1-yl)carbamothioyl]piperazin-2-yl}acetamide
    • インチ: 1S/C16H19ClN4O2S/c1-2-6-19-16(24)21-8-7-18-15(23)13(21)10-14(22)20-12-5-3-4-11(17)9-12/h2-5,9,13H,1,6-8,10H2,(H,18,23)(H,19,24)(H,20,22)
    • InChIKey: QBBHVEMOHMCKOC-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(=C1)NC(CC1C(NCCN1C(NCC=C)=S)=O)=O

計算された属性

  • せいみつぶんしりょう: 366.0917247g/mol
  • どういたいしつりょう: 366.0917247g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 503
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 106Ų

N-(3-chlorophenyl)-2-{3-oxo-1-[(prop-2-en-1-yl)carbamothioyl]piperazin-2-yl}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3177-0025-2μmol
N-(3-chlorophenyl)-2-{3-oxo-1-[(prop-2-en-1-yl)carbamothioyl]piperazin-2-yl}acetamide
1046796-71-7 90%+
2μl
$57.0 2023-04-27
Life Chemicals
F3177-0025-5μmol
N-(3-chlorophenyl)-2-{3-oxo-1-[(prop-2-en-1-yl)carbamothioyl]piperazin-2-yl}acetamide
1046796-71-7 90%+
5μl
$63.0 2023-04-27
Life Chemicals
F3177-0025-2mg
N-(3-chlorophenyl)-2-{3-oxo-1-[(prop-2-en-1-yl)carbamothioyl]piperazin-2-yl}acetamide
1046796-71-7 90%+
2mg
$59.0 2023-04-27
Life Chemicals
F3177-0025-1mg
N-(3-chlorophenyl)-2-{3-oxo-1-[(prop-2-en-1-yl)carbamothioyl]piperazin-2-yl}acetamide
1046796-71-7 90%+
1mg
$54.0 2023-04-27
Life Chemicals
F3177-0025-3mg
N-(3-chlorophenyl)-2-{3-oxo-1-[(prop-2-en-1-yl)carbamothioyl]piperazin-2-yl}acetamide
1046796-71-7 90%+
3mg
$63.0 2023-04-27
Life Chemicals
F3177-0025-5mg
N-(3-chlorophenyl)-2-{3-oxo-1-[(prop-2-en-1-yl)carbamothioyl]piperazin-2-yl}acetamide
1046796-71-7 90%+
5mg
$69.0 2023-04-27
Life Chemicals
F3177-0025-4mg
N-(3-chlorophenyl)-2-{3-oxo-1-[(prop-2-en-1-yl)carbamothioyl]piperazin-2-yl}acetamide
1046796-71-7 90%+
4mg
$66.0 2023-04-27

N-(3-chlorophenyl)-2-{3-oxo-1-[(prop-2-en-1-yl)carbamothioyl]piperazin-2-yl}acetamide 関連文献

N-(3-chlorophenyl)-2-{3-oxo-1-[(prop-2-en-1-yl)carbamothioyl]piperazin-2-yl}acetamideに関する追加情報

N-(3-chlorophenyl)-2-{3-oxo-1-[(prop-2-en-1-yl)carbamothioyl]piperazin-2-yl}acetamide: A Comprehensive Overview

N-(3-chlorophenyl)-2-{3-oxo-1-[(prop-2-en-1-yl)carbamothioyl]piperazin-2-yl}acetamide is a complex organic compound with the CAS registry number 1046796-71-7. This compound belongs to the class of acetamides, which are widely studied in medicinal chemistry due to their potential pharmacological activities. The molecule features a piperazine ring, a thiocarbamate group, and a chlorophenyl substituent, making it a promising candidate for various applications in drug discovery and chemical synthesis.

The structural complexity of this compound arises from its piperazine core, which is a six-membered ring containing two nitrogen atoms. The 3-keto group attached to the piperazine ring introduces additional functionality, enhancing its potential for forming hydrogen bonds and participating in various biochemical interactions. The thiocarbamate group (derived from propenamide) adds another layer of chemical diversity, potentially influencing the compound's stability, solubility, and bioavailability. Furthermore, the chlorophenyl group introduces electronic effects that could modulate the compound's activity in biological systems.

Recent studies have highlighted the importance of such compounds in targeting specific biological pathways. For instance, the thiocarbamate moiety has been shown to exhibit anti-inflammatory properties in preclinical models, suggesting its potential utility in treating conditions like arthritis or neuroinflammation. Additionally, the chlorophenyl substituent has been linked to modulatory effects on kinase activity, making this compound a valuable lead for developing kinase inhibitors.

From a synthetic perspective, the preparation of N-(3-chlorophenyl)-2-{3-oxo...}acetamide involves multi-step reactions that require precise control over reaction conditions. The synthesis typically begins with the preparation of the piperazine derivative, followed by the introduction of the thiocarbamate group and subsequent acylation with the chlorophenyl acetamide moiety. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste.

In terms of pharmacokinetics, this compound has demonstrated moderate absorption profiles in preclinical studies, with bioavailability influenced by its lipophilic nature. The presence of polar groups like the thiocarbamate and ketone functionalities may enhance its solubility in aqueous environments, facilitating its transport across biological membranes. However, further studies are required to fully characterize its pharmacokinetic properties and optimize its delivery for therapeutic applications.

One of the most exciting developments involving this compound is its potential application as an anticancer agent. Preclinical data indicate that it exhibits selective cytotoxicity against various cancer cell lines, particularly those associated with breast and prostate cancers. Mechanistically, it appears to induce apoptosis by modulating key signaling pathways such as MAPK/ERK and PI3K/AKT. These findings underscore its potential as a novel chemotherapeutic agent with reduced side effects compared to conventional treatments.

Another area of active research revolves around its role as an immunomodulator. Studies have shown that this compound can regulate cytokine production in immune cells, suggesting its utility in treating autoimmune diseases such as rheumatoid arthritis or multiple sclerosis. Its ability to modulate both pro-inflammatory and anti-inflammatory pathways makes it a versatile candidate for immunotherapy.

Despite its promising properties, challenges remain in fully harnessing its therapeutic potential. Issues such as poor stability under physiological conditions and limited scalability of synthesis need to be addressed before it can be advanced to clinical trials. Collaborative efforts between chemists and biologists are essential to overcome these hurdles and unlock its full potential.

In conclusion, N-(3-chlorophenyl)-2-{3-oxo...}acetamide (CAS No: 1046796-71-7) represents a significant advancement in medicinal chemistry due to its unique structural features and diverse biological activities. With ongoing research focusing on optimizing its synthesis, improving its pharmacokinetics, and elucidating its mechanism of action, this compound holds great promise for future therapeutic applications across multiple disease areas.

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